Cas no 1444164-67-3 (N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxamide)

N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxamide 化学的及び物理的性質
名前と識別子
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- AKOS034616016
- N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-carboxamide
- EN300-26681557
- N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxamide
- Z826797672
- 1444164-67-3
-
- インチ: 1S/C19H17N5OS/c1-23(19(13-20)10-6-11-19)18(25)16-21-17(15-9-5-12-26-15)24(22-16)14-7-3-2-4-8-14/h2-5,7-9,12H,6,10-11H2,1H3
- InChIKey: RYZRBIOZXRRKHK-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1C1=NC(C(N(C)C2(C#N)CCC2)=O)=NN1C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 363.11538136g/mol
- どういたいしつりょう: 363.11538136g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 580
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26681557-0.05g |
N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxamide |
1444164-67-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxamide 関連文献
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1. Book reviews
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxamideに関する追加情報
Introduction to N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxamide (CAS No. 1444164-67-3)
N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1444164-67-3, represents a novel molecular entity with a complex structural framework that includes multiple heterocyclic rings and functional groups. The presence of a cyanocyclobutyl moiety, a methyl group, a phenyl ring, and a thiophen-2-yl substituent on a 1H-1,2,4-triazole core suggests potential biological activities and makes it a subject of considerable interest for further investigation.
The structural composition of this compound is not merely an academic curiosity but also holds practical implications for drug discovery and development. The triazole ring is a well-known pharmacophore in medicinal chemistry, often incorporated into molecules due to its ability to modulate various biological pathways. Specifically, the 1H-1,2,4-triazole scaffold is frequently associated with anti-inflammatory, antimicrobial, and anticancer properties. The addition of the cyanocyclobutyl group introduces additional complexity, potentially influencing both the solubility and bioavailability of the compound. Meanwhile, the methyl and phenyl groups can serve as hydrophobic anchors, affecting how the molecule interacts with biological targets.
In recent years, there has been growing interest in heterocyclic compounds that incorporate thiophene derivatives. Thiophen-2-yl groups are known for their ability to enhance the metabolic stability of molecules while also contributing to their binding affinity at target receptors. This particular compound's structure suggests it may interact with enzymes or receptors involved in critical biological processes. The combination of these features makes N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxamide a promising candidate for further pharmacological exploration.
The synthesis of such complex molecules is no small feat. It requires meticulous planning and execution to ensure that each functional group is correctly incorporated without compromising the overall integrity of the molecule. Advanced synthetic techniques are often employed to achieve this level of precision. For instance, multi-step organic synthesis may be necessary to construct the triazole ring while ensuring regioselectivity in the placement of substituents like the thiophen-2-yl group. Additionally, purification methods must be rigorous to isolate the desired product from any byproducts or impurities.
The potential applications of this compound are vast and varied. Given its structural complexity and the presence of multiple pharmacologically relevant moieties, it could be explored as a lead compound for new drug candidates. Researchers might investigate its effects on enzymes such as kinases or cyclases, which are often implicated in diseases like cancer and inflammation. Furthermore, its interaction with receptors could provide insights into new therapeutic strategies for neurological disorders or infectious diseases.
The field of medicinal chemistry is continually evolving, with new synthetic methodologies and computational tools enhancing our ability to design and optimize molecules for biological activity. Computational modeling can predict how N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxamide will behave in different environments and how it might interact with biological targets at the molecular level. This information can guide experimental efforts and help researchers refine their designs more efficiently.
In conclusion, N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-5-(thiophen-2-y l)-1H - 1 , 2 , 4 - triazole - 3 - carboxamide (CAS No. 1444164 - 67 - 3) represents an intriguing molecule with significant potential in pharmaceutical research. Its complex structure and diverse functional groups make it a valuable candidate for further investigation into various therapeutic areas. As our understanding of molecular interactions grows more sophisticated, compounds like this one will continue to play a crucial role in the development of new treatments for human diseases.
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